Cas no 1995645-89-0 (5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal Chemical and Physical Properties
Names and Identifiers
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- 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal
- EN300-1622737
- 1995645-89-0
-
- Inchi: 1S/C7H11F3O2/c1-6(2,4-11)3-5(12)7(8,9)10/h4-5,12H,3H2,1-2H3
- InChI Key: GHMUZUSJZSWBPS-UHFFFAOYSA-N
- SMILES: FC(C(CC(C=O)(C)C)O)(F)F
Computed Properties
- Exact Mass: 184.07111408g/mol
- Monoisotopic Mass: 184.07111408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 37.3Ų
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622737-0.05g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-0.1g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 0.1g |
$968.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-0.25g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 0.25g |
$1012.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-0.5g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 0.5g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-1.0g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-2.5g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 2.5g |
$2155.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-5.0g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-10.0g |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1622737-50mg |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1622737-100mg |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal |
1995645-89-0 | 100mg |
$867.0 | 2023-09-22 |
5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal
Recent Advances in the Study of 5,5,5-Trifluoro-4-hydroxy-2,2-dimethylpentanal (CAS: 1995645-89-0)
The compound 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal (CAS: 1995645-89-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and hydroxyl functional groups, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery and development. Recent studies have focused on elucidating its synthesis pathways, biological activities, and potential therapeutic uses.
One of the key findings in recent literature is the efficient synthesis of 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal via a multi-step organic reaction sequence. Researchers have optimized the reaction conditions to achieve high yields and purity, which is critical for its application in medicinal chemistry. The presence of the trifluoromethyl group enhances the metabolic stability of the compound, making it a valuable scaffold for the design of novel pharmaceuticals.
In terms of biological activity, preliminary studies have demonstrated that 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. This suggests its potential as a lead compound for the development of anti-inflammatory agents. Further in vitro and in vivo studies are underway to explore its mechanism of action and therapeutic efficacy.
Another area of interest is the application of this compound in the synthesis of more complex molecules. Its reactive aldehyde group allows for versatile chemical modifications, enabling the creation of derivatives with enhanced biological activities. Recent publications have highlighted its use in the construction of heterocyclic compounds, which are often found in drugs targeting various diseases.
Despite these promising developments, challenges remain in the large-scale production and formulation of 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal. Researchers are actively investigating scalable synthesis methods and stability studies to address these issues. Additionally, toxicological assessments are being conducted to ensure its safety profile for potential clinical applications.
In conclusion, 5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal represents a compound of significant interest in the chemical biology and pharmaceutical fields. Its unique structural features and biological activities make it a valuable subject for ongoing research. Future studies are expected to further elucidate its potential applications and optimize its properties for therapeutic use.
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